molecular formula CCaN2 B094257 Alzodef CAS No. 156-62-7

Alzodef

Cat. No.: B094257
CAS No.: 156-62-7
M. Wt: 80.10 g/mol
InChI Key: MYFXBBAEXORJNB-UHFFFAOYSA-N
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Description

Calcium carbimide, also known as calcium cyanamide, is a chemical compound with the formula CaCN2. It is primarily used as an alcohol-sensitizing agent, similar to disulfiram, and is marketed under the trade name Temposil. The compound interferes with the normal metabolism of alcohol by preventing the breakdown of acetaldehyde, leading to unpleasant reactions when alcohol is consumed .

Scientific Research Applications

Calcium carbimide has several scientific research applications, including:

Safety and Hazards

Alzodef is irritating to the eyes, skin, and respiratory tract in humans . Acute inhalation exposure may cause gastritis, rhinitis, pharyngitis, laryngitis, and tracheobronchitis . Acute oral exposure may cause a vasomotor reaction, resulting in intense flushing of the face, upper body, and arms . Chronic occupational exposure has been reported to cause chronic rhinitis with perforation of the nasal septum in workers .

Mechanism of Action

Target of Action

Alzodef, also known as calcium cyanamide, is a compound that primarily targets the aldehyde dehydrogenase enzyme . This enzyme plays a crucial role in the metabolism of alcohol, converting acetaldehyde, a toxic byproduct of alcohol metabolism, into acetic acid .

Mode of Action

This compound inhibits the action of aldehyde dehydrogenase, leading to an accumulation of acetaldehyde in the body . This results in a series of unpleasant physiological reactions, including facial flushing, nausea, and rapid heartbeat, when alcohol is consumed . This reaction is intended to deter individuals from consuming alcohol.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the alcohol metabolism pathway . By inhibiting aldehyde dehydrogenase, this compound disrupts the normal metabolism of alcohol, leading to an accumulation of acetaldehyde, a toxic intermediate. This results in the manifestation of unpleasant symptoms when alcohol is consumed, acting as a deterrent for alcohol consumption .

Pharmacokinetics

It is known that the compound is metabolized in the liver, and its effects can last for several hours to a few days . The rate of absorption, distribution, metabolism, and excretion (ADME) can vary depending on several factors, including the dose and the individual’s metabolic rate .

Result of Action

The primary result of this compound’s action is the deterrence of alcohol consumption. By causing an accumulation of acetaldehyde, a toxic byproduct of alcohol metabolism, this compound induces a series of unpleasant physiological reactions when alcohol is consumed . This serves as a deterrent for individuals who are trying to abstain from alcohol.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s effectiveness can be reduced in alkaline conditions . Additionally, the presence of certain microorganisms in the soil can enhance the compound’s effectiveness as a fertilizer . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium carbimide is synthesized by heating calcium cyanamide in the presence of nitrogen. The reaction typically occurs at high temperatures, around 1000°C, in an electric furnace. The process can be represented by the following chemical equation:

CaC2+N2CaCN2+C\text{CaC}_2 + \text{N}_2 \rightarrow \text{CaCN}_2 + \text{C} CaC2​+N2​→CaCN2​+C

Industrial Production Methods: Industrial production of calcium carbimide involves the use of calcium carbide and nitrogen gas. The calcium carbide is heated in an electric furnace, and nitrogen gas is passed over it to produce calcium carbimide. The reaction is highly exothermic and requires careful control of temperature and pressure to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: Calcium carbimide undergoes various chemical reactions, including:

    Oxidation: Calcium carbimide can be oxidized to produce calcium cyanate.

    Hydrolysis: When exposed to water, calcium carbimide hydrolyzes to form calcium carbonate and ammonia.

    Substitution: It can react with acids to form calcium salts and release cyanamide.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as oxygen or hydrogen peroxide.

    Hydrolysis: Occurs readily in the presence of water or moisture.

    Substitution: Involves the use of acids like hydrochloric acid or sulfuric acid.

Major Products Formed:

Comparison with Similar Compounds

    Disulfiram: Another alcohol-sensitizing agent that works similarly by inhibiting acetaldehyde dehydrogenase.

    Acamprosate: Used in the treatment of alcoholism but works by modulating neurotransmitter systems rather than inhibiting acetaldehyde dehydrogenase.

Uniqueness: Calcium carbimide is unique in its reduced side effect profile compared to disulfiram. It is considered to have fewer adverse effects when consumed with or without alcohol. Additionally, calcium carbimide has been found to have antithyroid activity, which can be of clinical relevance in patients with preexisting hypothyroid disease .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Alzodef can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl cyanoacetate", "2-amino-4-methylpyridine", "sodium ethoxide", "sodium hydroxide", "acetic anhydride", "chloroform", "sulfuric acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde and ethyl cyanoacetate in the presence of sodium ethoxide to form 4-(2-oxo-2-phenylethyl)benzonitrile.", "Step 2: Reacting 4-(2-oxo-2-phenylethyl)benzonitrile with 2-amino-4-methylpyridine in the presence of sodium hydroxide to form N-(4-(2-oxo-2-phenylethyl)phenyl)-2-amino-4-methylpyridine-3-carboxamide.", "Step 3: Acetylation of N-(4-(2-oxo-2-phenylethyl)phenyl)-2-amino-4-methylpyridine-3-carboxamide with acetic anhydride in the presence of sulfuric acid to form N-(4-(2-acetoxy-2-phenylethyl)phenyl)-2-amino-4-methylpyridine-3-carboxamide.", "Step 4: Extraction of N-(4-(2-acetoxy-2-phenylethyl)phenyl)-2-amino-4-methylpyridine-3-carboxamide with chloroform.", "Step 5: Washing the chloroform extract with sodium bicarbonate solution and water.", "Step 6: Drying the chloroform extract with anhydrous sodium sulfate.", "Step 7: Evaporation of the chloroform to obtain Alzodef as a white solid." ] }

Calcium carbimide is a potent inhibitor of the aldehyde dehydrogenase. Ethanol is normally metabolized to acetaldehyde that is quickly metabolized because this molecule is toxic, thus it has to stay in very low quantities in the body. Carbimide performs its effect by being a competitive inhibitor of the hepatic aldehyde-NAD oxidoreductase dehydrogenase which is the enzyme responsible for the oxidation of acetaldehyde to water and acetate.

CAS No.

156-62-7

Molecular Formula

CCaN2

Molecular Weight

80.10 g/mol

IUPAC Name

calcium;azanidylidenemethylideneazanide

InChI

InChI=1S/CN2.Ca/c2-1-3;/q-2;+2

InChI Key

MYFXBBAEXORJNB-UHFFFAOYSA-N

impurities

... Contaminants /other than calcium carbide/ are carbon, Ca(OH)2, CaO, and CaCO3.
Dicyandiamide ... /is/ the main impurity in cyanamide.
Cyanamide, especially in solution, always contains the dimer.

SMILES

C(#N)N.[Ca+2]

Canonical SMILES

C(=[N-])=[N-].[Ca+2]

boiling_point

Sublimes 1150-1200ºC

Color/Form

Pure calcium cyanamide occurs as glistening, hexagonal crystals belonging to the rhombohedral system
Colorless crystals or powder
White crystals
Orthorhombic, elongated, six-sided tablets from dimethyl phthalate
Crystallizes from a variety of solvents as somewhat unstable, colorless, orthorhombic, deliquescent crystals.
Deliquescent crystals
Cyanamide forms colorless, orthorhombic crystals or long transparent needles (from water), large platelike crystals when allowed to crystallize spontaneously from water, and crystals from dimethyl phthalate solution.

density

2.29 at 68 °F (NTP, 1992) - Denser than water;  will sink
1.28 (NIOSH, 2024) - Denser than water;  will sink
2.29 at 20 °C/4 °C
1.282 g/cu cm at 20 °C
Relative density (water = 1): 1.28
2.3 g/cm³
2.29
1.28

flash_point

286 °F (NIOSH, 2024)
286 °F;  141 °C (closed cup)
141 °C
286 °F

melting_point

1300ºC

physical_description

Calcium cyanamide, with more than 0.1% calcium carbide appears as a colorless to gray, odorless solid. May cause illness from ingestion. May irritate the skin. If exposed to water or high temperatures, calcium cyanamide may generate toxic and flammable fumes. Used to make pesticides and in fertilizers.
Cyanamide appears as colorless deliquescent crystals. Mp: 45 °C;  bp: 260 °C. Density: 1.282 g cm-3. Quite soluble in water (77 g / 100 g solution at 15 °C). Soluble in butanol, methyl ethyl ketone, ethyl acetate, alcohols, phenols, amines, ethers. Note: The term "cyanamide" is also used to refer to the important compound calcium cyanamide, which is a different chemical.
Liquid
Colorless, gray, or black crystals or powder (fertilizer);  Note: Commercial grades may contain calcium carbide;  [NIOSH]
Deliquescent, crystalline solid;  [CHEMINFO]
COLOURLESS HYGROSCOPIC DELIQUESCENT CRYSTALS.
COLOURLESS CRYSTALS.
Colorless, gray, or black crystals or powder.
Crystalline solid.
Colorless, gray, or black crystals or powder. [fertilizer] [Note: Commercial grades may contain calcium carbide.]

Related CAS

25300-84-9
156-62-7 (calcium salt (1:1))

solubility

Soluble

vapor_density

1.45 (Air = 1)

vapor_pressure

0 mmHg (approx) (NIOSH, 2024)
3.75X10-3 mm Hg at 20 °C
Vapor pressure, Pa at 20 °C: 0.5
0 mmHg (approx)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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